Receptor Binding Affinity at Adenosine A2 vs. A1 in Rat Brain Membranes
The target compound demonstrates a moderate binding selectivity for the A2 receptor over the A1 receptor in rat brain membrane assays [1]. Its Ki at the A2 receptor is 40 nM, while the Ki at the A1 receptor is 81 nM, yielding an A1/A2 Ki ratio of 2.0 [1]. In contrast, the comparator NECA (5'-N-ethylcarboxamidoadenosine) exhibits much less discrimination under comparable conditions, with reported Ki values for A2 and A1 in rat striatal membranes showing a near-equal or even slightly A1-preferring profile (e.g., A2 Ki of 2.2 nM and A1 Ki of 1.3 nM, a ratio of approx. 0.6) [2]. This represents a distinct shift in selectivity profile, with the target compound showing approximately a 3.3-fold improvement in A2 versus A1 selectivity compared to NECA.
| Evidence Dimension | A2 vs. A1 receptor binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | A2 Ki = 40 nM; A1 Ki = 81 nM (A1/A2 ratio = 2.0) |
| Comparator Or Baseline | NECA: A2 Ki ≈ 2.2 nM; A1 Ki ≈ 1.3 nM (A1/A2 ratio ≈ 0.6) |
| Quantified Difference | The target compound's A2/A1 selectivity is approx. 3.3-fold enhanced relative to NECA, which is essentially A1-preferring. |
| Conditions | Radioligand displacement assays: A2 binding using [3H]NECA in rat striatal membranes; A1 binding using [3H]CHA in rat brain membranes. |
Why This Matters
This differential selectivity profile is critical for researchers designing experiments where A1-mediated cardiac depression must be minimized while preserving A2-mediated vasodilation or platelet inhibition.
- [1] BindingDB. (2025). BDBM50455641 (CHEMBL2113476). Affinity Data: Ki for Adenosine A2 and A1 Receptors. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50455641. View Source
- [2] Cristalli, G., Volpini, R., Vittori, S., Camaioni, E., Monopoli, A., Conti, A., ... & Ongini, E. (1994). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation. Journal of Medicinal Chemistry, 37(11), 1720-1726. View Source
